molecular formula C8H9N3S2 B1268754 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 667435-87-2

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1268754
M. Wt: 211.3 g/mol
InChI Key: YETVNCCVPUJBQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves intramolecular cyclization and regioselective alkylation. For instance, under microwave irradiation, a similar compound, 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, was synthesized with good yield through intramolecular cyclization of carbonyl thiosemicarbazide. Regioselective S-alkylation with benzyl chloride or allyl bromide was achieved using triethylamine as a base, demonstrating the potential pathways for synthesizing compounds with structural similarities to 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (Ashry et al., 2006).

Molecular Structure Analysis

Crystal structure analysis and AM1 Semiemperical calculations can be employed to investigate the molecular structure, including the relative stabilities, charge densities, and dipole moments of such compounds. This analytical approach allows for a deeper understanding of the regioselectivity and structural configuration of 1,2,4-triazole derivatives (Ashry et al., 2006).

Chemical Reactions and Properties

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including S-alkylation, demonstrating their versatile reactivity. The ability to selectively alkylate these molecules at specific sites opens up pathways for the synthesis of a wide range of derivatives with potential pharmacological activities (Ashry et al., 2006).

Physical Properties Analysis

The physical properties of such compounds can be elucidated through comprehensive physical-chemical analysis, including 1H NMR spectroscopy, elemental analysis, and other spectroscopic methods. These analyses contribute to the confirmation of the structure and purity of synthesized compounds, which is crucial for further application and study (Khilkovets, 2021).

Chemical Properties Analysis

The chemical properties of 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and related derivatives can be explored through reactions such as alkylation, cyclocondensation, and nucleophilic substitution. The reactivity towards different reagents and under various conditions highlights the chemical versatility and potential for functionalization of these molecules (Khilkovets, 2021).

Scientific Research Applications

Synthesis of Novel Thiazole Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Thiazole derivatives have a wide range of medicinal and biological properties. They are used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
  • Methods of Application: The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded the desired compounds .
  • Results or Outcomes: The anticancer efficacy of some of these compounds was evaluated against MCF-7, a breast cancer cell line, and compared to the standard anticancer drug doxorubicin .

Synthesis of Trifluoromethyl-substituted Dielectrophiles

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine was investigated .
  • Methods of Application: The acetal precursor, 1,1-dimethoxy-1-(thien-2-yl)propane, was synthesized by reacting 2-propionylthiophene with trimethyl orthoformate .
  • Results or Outcomes: The X-ray structural analysis of the new trifluoromethyl-substituted dielectrophile revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .

properties

IUPAC Name

4-methyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVNCCVPUJBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359430
Record name 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

667435-87-2
Record name 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
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